Lipophilicity (XLogP3) Differentiates 4-Methyl from Unsubstituted Analog for Membrane Permeability Predictions
The 4-methyl substitution on the benzamide ring significantly increases the compound's predicted lipophilicity (XLogP3) compared to the unsubstituted analog, 4'-(phenylazo)benzanilide. This differentiation is critical for predicting passive membrane permeability and overall ADME properties in early-stage drug discovery [1][2].
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 4.8 |
| Comparator Or Baseline | 4'-(Phenylazo)benzanilide (CAS 32299-80-2): 4.4 |
| Quantified Difference | 0.4 logP units higher (more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.4 logP unit increase indicates significantly higher lipophilicity, which can directly influence a compound's passive membrane permeability, tissue distribution, and overall pharmacokinetic profile in biological assays.
- [1] PubChem. (2025). 4-Methyl-N-(4-phenylazo-phenyl)-benzamide (Compound Summary). PubChem CID 577283. View Source
- [2] PubChem. (2025). 4'-(Phenylazo)benzanilide (Compound Summary). PubChem CID 182075. View Source
